1-(4-Fluoro-3-methylphenyl)heptan-1-one
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Overview
Description
1-(4-Fluoro-3-methylphenyl)heptan-1-one is an organic compound with the molecular formula C14H19FO It belongs to the class of aromatic ketones, characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a heptanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-methylphenyl)heptan-1-one typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-fluoro-3-methylbenzoyl chloride with heptane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Reaction Scheme:
4-Fluoro-3-methylbenzoyl chloride+HeptaneAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-methylphenyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.
Reduction: Formation of 1-(4-fluoro-3-methylphenyl)heptanol.
Substitution: Formation of 1-(4-methoxy-3-methylphenyl)heptan-1-one.
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)heptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
1-(4-Fluoro-3-methylphenyl)heptan-1-one can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)heptan-1-one: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-(4-Methylphenyl)heptan-1-one: Lacks the fluorine atom, which may reduce its binding affinity to molecular targets.
1-(4-Fluoro-3-methylphenyl)pentan-1-one: Has a shorter carbon chain, which may influence its physical properties and applications.
The unique combination of the fluorine and methyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)heptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO/c1-3-4-5-6-7-14(16)12-8-9-13(15)11(2)10-12/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDFVACCMMOMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC(=C(C=C1)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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